molecular formula C11H23ClN2O2 B7971035 Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride

Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride

Cat. No.: B7971035
M. Wt: 250.76 g/mol
InChI Key: BJRKUDHNJGUHRE-RJUBDTSPSA-N
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Description

Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cis-4-amino-3-methylpiperidine as the starting material.

  • Protection of Amino Group: The amino group is protected using tert-butyloxycarbonyl (Boc) to form tert-butyl cis-4-amino-3-methylpiperidinecarboxylate .

  • Hydrochloride Formation: The protected compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound is produced in batches using standard organic synthesis techniques.

  • Purification: Purification is achieved through recrystallization or chromatographic methods to ensure high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the compound to simpler derivatives.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Alkylated derivatives and amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds. Medicine: It is used in the development of pharmaceuticals, including potential therapeutic agents. Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with biological targets , such as enzymes and receptors. The molecular pathways involved include inhibition or activation of specific enzymes , leading to desired biological outcomes.

Comparison with Similar Compounds

  • N-tert-butyl-4-aminopiperidinecarboxylate

  • cis-4-amino-3-methylpiperidine

  • tert-butyl-4-aminopiperidinecarboxylate hydrochloride

Uniqueness: Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride is unique due to its specific stereochemistry and protective group , which make it particularly useful in targeted synthesis and pharmaceutical applications.

Properties

IUPAC Name

tert-butyl (3R,4S)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRKUDHNJGUHRE-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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